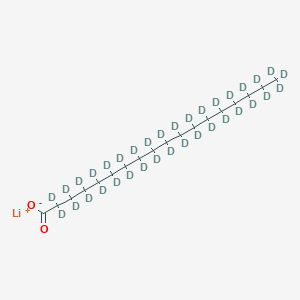

Stearic Acid-d35 Lithium Salt

Description

Significance of Deuteration for Mechanistic Elucidation and Quantitative Analysis

Deuteration, the specific incorporation of deuterium (B1214612) (a stable isotope of hydrogen), is a cornerstone of modern analytical and organic chemistry. scielo.org.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve the cleavage of this bond to proceed more slowly. chinesechemsoc.org This phenomenon, known as the kinetic isotope effect (KIE), provides critical evidence for elucidating reaction mechanisms. nih.govnih.gov By comparing the reaction rates of deuterated and non-deuterated compounds, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction.

Furthermore, deuterated compounds are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry (MS). clearsynth.comscioninstruments.com An internal standard is a known quantity of a substance added to a sample to correct for variations during analysis. aptochem.com Deuterated standards are considered the gold standard for MS-based quantification because they are chemically almost identical to the analyte (the substance being measured). scioninstruments.comaptochem.com This means they co-elute during chromatography and exhibit similar ionization behavior, effectively compensating for sample loss during preparation and for matrix effects—the suppression or enhancement of the analytical signal by other components in the sample. clearsynth.comtexilajournal.com However, their difference in mass allows the mass spectrometer to easily distinguish the deuterated standard from the endogenous analyte, enabling highly accurate and precise quantification. aptochem.com

Overview of Stearic Acid-d35 Lithium Salt as a Specialized Research Compound

This compound is a highly specialized chemical tool designed for research purposes. It is the lithium salt of stearic acid, a common 18-carbon saturated fatty acid, in which 35 of the naturally occurring hydrogen atoms have been replaced with deuterium isotopes. chembk.commedchemexpress.com Its direct precursor, Stearic acid-d35, is intended for use as an internal standard for the quantification of natural stearic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

The primary application of this compound is as a stable isotope-labeled standard in fields like lipidomics and metabolomics. isotope.compubcompare.ai When analyzing the concentration of stearic acid in complex biological samples such as plasma or tissue extracts, a known amount of this compound can be added at the beginning of the sample preparation process. rsc.org Because it behaves identically to natural stearic acid throughout extraction and analysis but is distinguishable by its higher mass, it allows for the precise and accurate measurement of stearic acid levels, correcting for any experimental variability. aptochem.comtexilajournal.com This makes it an essential tool for metabolic research, including studies on the roles of fatty acids in health and disease. isotope.com

Compound Properties

The tables below provide key physical and chemical properties for the compounds discussed.

Table 1: Properties of Stearic Acid Lithium Salts

| Property | This compound | Lithium Stearate (B1226849) (Non-deuterated) |

| Chemical Formula | C₁₈D₃₅LiO₂ | C₁₈H₃₅LiO₂ samanshimi.comnist.gov |

| Molecular Weight | ~325.63 g/mol cymitquimica.com | ~290.41 g/mol samanshimi.comnist.gov |

| Appearance | White Powder samanshimi.combosschemical.com | White Powder samanshimi.combosschemical.com |

| Solubility | Slightly soluble in water and ethanol; Insoluble in ethyl acetate (B1210297) and mineral oil. bosschemical.com | Slightly soluble in water and ethanol; Insoluble in ethyl acetate and mineral oil. bosschemical.com |

| Key Characteristic | Heavy isotope-labeled version of lithium stearate. | The common, naturally abundant form of the salt. |

Table 2: Properties of Stearic Acids

| Property | Stearic Acid-d35 | Stearic Acid (Non-deuterated) |

| Synonyms | Octadecanoic-d35 acid caymanchem.com | Octadecanoic acid |

| Chemical Formula | CD₃(CD₂)₁₆COOH isotope.comsigmaaldrich.com | CH₃(CH₂)₁₆COOH |

| Molecular Weight | ~319.7 g/mol caymanchem.comsigmaaldrich.com | ~284.48 g/mol chembk.com |

| Melting Point | 68-70 °C chembk.comsigmaaldrich.comchemsrc.com | 69.3 °C |

| Boiling Point | 361 °C chembk.comsigmaaldrich.comchemsrc.com | 361 °C |

| Appearance | White to Off-White Solid chembk.com | Waxy Solid |

Compound Nomenclature

Properties

Molecular Formula |

C18H35LiO2 |

|---|---|

Molecular Weight |

325.7 g/mol |

IUPAC Name |

lithium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |

InChI |

InChI=1S/C18H36O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |

InChI Key |

HGPXWXLYXNVULB-FQJQGIECSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Li+] |

Canonical SMILES |

[Li+].CCCCCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Synthesis and Isotopic Characterization Methodologies

Synthetic Pathways for Perdeuterated Stearic Acid Precursors

The synthesis of perdeuterated stearic acid (Stearic Acid-d35) involves the substitution of all 35 non-exchangeable hydrogen atoms with deuterium (B1214612). This is typically achieved through various deuterium incorporation strategies.

A primary method for producing perdeuterated fatty acids is through heterogeneous catalytic hydrogen-deuterium (H/D) exchange. This process often utilizes heavy water (D₂O) as the deuterium source in the presence of a metal catalyst. For saturated fatty acids like stearic acid, a platinum-on-carbon (Pt/C) catalyst can be employed under hydrothermal conditions. The reaction involves heating the fatty acid with D₂O and the catalyst at elevated temperatures and pressures, causing the sequential exchange of protons for deuterons. europa.eu To achieve a high degree of deuteration (typically >98%), this process may need to be repeated multiple times with fresh D₂O and catalyst. europa.eu

Another approach involves the catalytic deuteration of unsaturated precursors. For instance, oleic acid can be catalytically reduced using deuterium gas (D₂) to form deuterated stearic acid. However, this method can lead to extensive H/D exchange, resulting in a product with a range of deuterium incorporation rather than a single perdeuterated species. capes.gov.br

Deuterated reducing agents can also be utilized in the synthesis of specifically labeled fatty acids. Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to reduce a carboxyl group to a deuterated alcohol, which can then be further manipulated to build the fatty acid chain. nih.gov While effective for introducing deuterium at specific positions, creating a fully perdeuterated molecule through this route would require a complex, multi-step synthesis with numerous deuterated building blocks.

A summary of common deuterium incorporation strategies is presented in the table below.

Table 1: Comparison of Deuterium Incorporation Strategies| Strategy | Deuterium Source | Catalyst/Reagent | Description | Typical Deuteration Level |

|---|---|---|---|---|

| Catalytic H/D Exchange | Heavy Water (D₂O) | Platinum on Carbon (Pt/C) | Direct exchange of C-H bonds for C-D bonds on the fatty acid backbone under hydrothermal conditions. | >98% after multiple cycles europa.eu |

| Catalytic Deuteration | Deuterium Gas (D₂) | Palladium or Platinum | Reduction of unsaturated fatty acids (e.g., oleic acid) with D₂ gas. | Variable, can result in a mixture of isotopologues capes.gov.br |

| Deuterated Reducing Agents | Lithium Aluminum Deuteride (LiAlD₄) | N/A | Reduction of functional groups (e.g., carboxylic acids, esters) to introduce deuterium at specific positions. | High for targeted positions nih.gov |

Enzymatic methods offer high selectivity and milder reaction conditions for the synthesis of deuterated lipids. nih.govnih.gov Lipases, for example, are enzymes that can catalyze the esterification of fatty acids. In the context of producing deuterated lipids, a lipase (B570770) from Rhizomucor miehei can be used to esterify a glycerol (B35011) backbone with a perdeuterated fatty acid, such as palmitic acid-d31. acs.org This chemoenzymatic approach combines the efficiency of chemical synthesis for creating the deuterated precursor with the high specificity of enzymatic catalysis. nih.gov

While direct enzymatic perdeuteration of stearic acid is not a common method, enzymes play a crucial role in constructing complex deuterated lipids from perdeuterated fatty acid precursors. For instance, a deuterated fatty acid can be selectively incorporated into a specific position of a phospholipid using a lipase, a reaction that would be challenging to control with traditional chemical methods. acs.org This approach is particularly valuable when regioselectivity is critical. nih.gov

Formation of Stearic Acid-d35 Lithium Salt

Once the perdeuterated stearic acid (Stearic Acid-d35) has been synthesized and purified, it is converted to its lithium salt. This is typically achieved through a straightforward acid-base neutralization reaction. The Stearic Acid-d35 is reacted with a lithium base, most commonly lithium hydroxide (B78521) (LiOH). samanshimi.comfrankalkanes.comwikipedia.org

The reaction can be carried out by melting the stearic acid and then adding the lithium hydroxide. google.com The general chemical equation for this reaction is:

CD₃(CD₂)₁₆COOH + LiOH → CD₃(CD₂)₁₆COOLi + H₂O

The resulting lithium stearate-d35 is a white, soft solid. wikipedia.org The reaction conditions, such as temperature and pressure, can be controlled to ensure the complete conversion to the lithium salt. google.com

Analytical Techniques for Isotopic Purity and Positional Deuterium Distribution

To ensure the quality of the final product, it is essential to determine the isotopic purity and the distribution of deuterium atoms within the stearic acid molecule. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools for this characterization.

Mass spectrometry is a powerful technique for determining the isotopic enrichment of a deuterated compound. nih.govrsc.org High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can separate and detect ions based on their mass-to-charge ratio with high accuracy. nih.govalmacgroup.com

To determine the isotopic purity of Stearic Acid-d35, a sample is analyzed by MS. The resulting mass spectrum will show a cluster of peaks, each corresponding to a different isotopologue (a molecule with a different number of deuterium atoms). For a fully deuterated sample, the most abundant peak will correspond to the molecule where all 35 hydrogens have been replaced by deuterium.

The calculation of isotopic purity requires correcting for the natural abundance of isotopes (e.g., ¹³C). almacgroup.com The intensity of each isotopologue peak is measured, and after correction, the isotopic purity is calculated as the percentage of the desired deuterated species relative to all other isotopologues. almacgroup.com

Table 2: Hypothetical Mass Spectrometry Data for Stearic Acid-d35

| Isotopologue | Theoretical Mass (Da) | Observed Relative Abundance (%) | Corrected Relative Abundance (%) |

|---|---|---|---|

| Stearic Acid-d32 | 316.7 | 0.5 | 0.4 |

| Stearic Acid-d33 | 317.7 | 1.5 | 1.4 |

| Stearic Acid-d34 | 318.7 | 3.0 | 2.9 |

Note: This is a hypothetical representation to illustrate the principle of isotopic purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the positions of deuterium atoms within a molecule. While ¹H NMR is used to observe hydrogen nuclei, ²H NMR can directly observe deuterium nuclei.

In ¹H NMR spectroscopy, the substitution of a proton with a deuteron (B1233211) leads to the disappearance of the corresponding signal in the spectrum. iaea.org By comparing the ¹H NMR spectrum of deuterated stearic acid with that of its non-deuterated counterpart, one can confirm the absence of protons at all positions along the carbon chain. For Stearic Acid-d35, the ¹H NMR spectrum would show a significant reduction or complete absence of signals in the regions corresponding to the methyl and methylene (B1212753) protons. nih.gov

²H NMR spectroscopy provides direct evidence of the deuterium's location. A quantitative ²H NMR analysis can determine the site-specific distribution of deuterium, confirming that all 35 positions are indeed deuterated. scispace.comnih.gov The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, allowing for direct correlation.

Advanced Spectroscopic and Spectrometric Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy of Stearic Acid-d35 Lithium Salt Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of deuterated molecules, particularly Deuterium (B1214612) (²H) NMR, offers profound insights into the behavior of lipid systems.

Deuterium NMR is a powerful technique for characterizing the conformation, order, and dynamics of molecules like stearic acid within larger assemblies such as micelles or lipid bilayers. nih.gov The carbon-deuterium (C-D) bond acts as a sensitive probe of its local environment. The primary observable in the ²H NMR spectrum of a deuterated lipid is the quadrupolar splitting (Δνq), which is directly proportional to the segmental order parameter (S_CD). mpg.de

The order parameter, S_CD, quantifies the average orientation and motional freedom of a specific C-D bond with respect to the axis of molecular rotation. A value of S_CD = 1 would indicate a rigid, perfectly ordered state, while a value of 0 represents isotropic, unrestricted motion. For acyl chains in a lipid bilayer, a characteristic order parameter profile is observed: a plateau of relatively high order for the upper part of the chain near the carboxyl headgroup, followed by a progressive decrease in order towards the terminal methyl group in the bilayer's center. mpg.deresearchgate.net This gradient reflects increasing motional freedom and conformational disorder along the chain.

By selectively deuterating the stearic acid chain, researchers can measure the order parameter for each segment, providing a detailed map of the molecule's flexibility and conformational state. mpg.de

Table 1: Representative Deuterium Order Parameter (S_CD) Profile for a Saturated Acyl Chain in a Lipid Bilayer

| Carbon Position | Typical |S_CD| Value | Interpretation |

|---|---|---|

| C2 - C9 (Plateau Region) | ~0.2 | High degree of order, restricted motion, predominantly all-trans conformations. |

| C10 - C16 (Gradient Region) | 0.18 down to 0.05 | Increasing motional freedom and conformational disorder (gauche-trans isomerizations). |

| C17 - C18 (Terminal Region) | <0.05 | Highest degree of mobility, approaching isotropic motion. |

Note: Values are illustrative and can vary based on temperature, lipid composition, and interactions with other molecules.

²H NMR is highly sensitive to changes in the local environment of the deuterated acyl chain, making it an excellent tool for studying molecular interactions. When this compound is incorporated into a system, such as a model membrane containing phospholipids (B1166683) and cholesterol, changes in the quadrupolar splittings can reveal how these different components interact. For example, the addition of cholesterol to a phospholipid bilayer is known to increase the order of the acyl chains, which is directly observable as an increase in the Δνq values. nih.gov

Furthermore, ²H NMR can be used to determine the orientation of molecules in macroscopically aligned samples. nih.gov By analyzing the spectra of deuterated stearic acid in oriented lipid bilayers, researchers can deduce the average tilt and rotation of the fatty acid chain relative to the membrane normal. This provides crucial structural information for understanding the packing and organization of lipids in biological membranes. nih.gov The interaction of the lithium cation at the headgroup with other polar molecules can also influence this orientation and packing, which would be reflected in the NMR data.

The lineshape of a ²H NMR spectrum is highly dependent on the rate of molecular motion. This property allows researchers to monitor dynamic changes, such as phase transitions, in systems containing this compound. aps.org In a gel-phase lipid bilayer, where molecular motion is slow, the spectrum is very broad. As the temperature increases and the system transitions to the liquid-crystalline phase, the molecules begin to tumble and reorient rapidly. This rapid motion averages the quadrupolar interactions, resulting in a much narrower, characteristic Pake doublet spectrum from which the quadrupolar splitting can be easily measured. biorxiv.org

By measuring ²H NMR spectra as a function of temperature, one can precisely determine the midpoint and cooperativity of phase transitions. Similarly, the influence of other molecules, such as peptides or drugs, on membrane dynamics can be quantified by observing their effect on the phase behavior and motional rates of the deuterated stearate (B1226849) chains. nih.gov

Mass Spectrometry (MS) Applications in Research with this compound

Mass spectrometry is a cornerstone of modern bioanalysis, and stable isotope-labeled compounds like this compound are indispensable for achieving high accuracy and sensitivity.

This compound serves as an ideal internal standard for the quantification of endogenous stearic acid and related fatty acids in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov The principle behind its use is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a sample at the beginning of the preparation process. nih.govlipidmaps.org

Because the deuterated standard is chemically identical to the natural analyte, it experiences the same losses during extraction, derivatization, and injection. nih.gov However, it is easily distinguished by the mass spectrometer due to its significantly higher mass. By measuring the ratio of the signal intensity of the natural analyte to that of the deuterated internal standard, an accurate and precise quantification can be achieved, correcting for variations in sample handling and instrument response. lipidmaps.orgmyadlm.org This method is superior to using a different chemical compound as an internal standard, as stable isotope-labeled standards co-elute with the analyte and have nearly identical ionization efficiencies, minimizing matrix effects. scispace.com

Table 2: Mass Spectrometric Properties of Natural vs. Deuterated Stearic Acid

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Typical [M-H]- Ion (m/z) | Mass Difference (Δm) |

|---|---|---|---|---|

| Stearic Acid | C18H36O2 | 284.2715 | 283.2643 | 35.2183 |

| Stearic Acid-d35 | C18HD35O2 | 319.4900 | 318.4826 |

Note: The exact m/z values can vary slightly based on ionization mode and adduct formation. The [M-H]- ion is commonly observed in negative ion mode ESI-LC-MS.

In the field of metabolomics, stable isotope labeling is crucial for tracing the flow of molecules through metabolic pathways, a technique known as metabolic flux analysis. mdpi.comcreative-proteomics.com Stearic Acid-d35 can be supplied to cells or organisms as a metabolic tracer. By tracking the incorporation of the deuterium label into downstream metabolites (e.g., other fatty acids, complex lipids), researchers can delineate the pathways of fatty acid elongation, desaturation, and incorporation into larger lipid structures. mdpi.comcrick.ac.uk

Multiplexed strategies further enhance these studies. researchgate.net In this approach, different cell populations (e.g., control vs. drug-treated) can be labeled with different stable isotope-labeled precursors. For instance, a control group could be fed natural stearic acid, while a treated group is fed Stearic Acid-d35. The samples can then be combined and analyzed in a single LC-MS run. The distinct mass signatures allow for the simultaneous tracking and relative quantification of stearic acid metabolism in both the control and experimental states, increasing throughput and reducing analytical variability. researchgate.netnih.gov This approach provides a powerful method for understanding how disease or therapeutic interventions alter lipid metabolism. mdpi.com

Fragmentation Pathway Elucidation of Deuterated Fatty Acid Salts

The analysis of deuterated fatty acid salts, such as this compound, by mass spectrometry provides significant insights into their structure. The fragmentation patterns are generally characterized by charge-remote fragmentation, an effective method for dissociating long aliphatic chains. nih.gov In the case of lithiated fatty acids, tandem mass spectrometry experiments can rationalize the formation of major fragment ions. researchgate.net The introduction of 35 deuterium atoms on the stearic acid chain creates a distinct isotopic signature, allowing for clear differentiation from its non-deuterated counterpart and aiding in tracing metabolic pathways.

When subjected to techniques like electrospray ionization (ESI) mass spectrometry, the molecule can be ionized, often forming adducts. For lithium salts, [M-H+2Li]+ ions may be observed. researchgate.net The subsequent fragmentation induced by collision (Collision-Induced Dissociation or CID) typically involves the cleavage of C-C bonds along the deuterated alkyl chain. This process results in a series of fragment ions, where the mass difference between adjacent peaks corresponds to the loss of deuterated methylene (B1212753) units (CD₂), rather than the standard CH₂ units.

The fragmentation process for a dilithiated adduct of a long-chain fatty acid may involve the elimination of a propylene residue through a McLafferty rearrangement. researchgate.net For deuterated species, the masses of the resulting fragment ions would be shifted according to the number of deuterium atoms they contain. The charge-remote fragmentation mechanism is particularly useful as it produces a predictable series of ions from the aliphatic chain, allowing for structural confirmation. nih.gov

Table 1: Hypothetical Fragmentation Data for this compound This table presents a theoretical fragmentation pattern based on known fatty acid fragmentation principles, adjusted for full deuteration of the hydrocarbon chain. Actual observed fragments may vary based on instrumental conditions.

| Precursor Ion (m/z) | Fragment Ion Type | Proposed Neutral Loss | Resulting Fragment (m/z) |

| [M+Li]⁺ | Aliphatic Chain Cleavage | CₙD₂ₙ₊₁• | Variable |

| [M-H+2Li]⁺ | α-cleavage | D• | Variable |

| [M-H+2Li]⁺ | McLafferty Rearrangement | C₃D₆ | [M-H+2Li-C₃D₆]⁺ |

| [M-H]⁻ | Carboxylate Fragment | C₁₇D₃₅• | [COOD]⁻ |

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-perturbative tool for investigating the molecular structure and dynamics of fatty acids and their salts. nih.gov For this compound, these methods offer detailed information on the conformation of the hydrocarbon chain, the structure of the carboxylate headgroup, and the influence of the lithium counter-ion. The substitution of hydrogen with deuterium atoms is particularly advantageous, as it shifts the C-D stretching vibrations to a spectral region (around 2050-2250 cm⁻¹) with fewer overlapping signals, providing a clearer window into the molecule's behavior. nih.gov

Infrared Reflection-Absorption Spectroscopy (IRRAS) for Interfacial Hydration Structure Analysis

Infrared Reflection-Absorption Spectroscopy (IRRAS) is a surface-sensitive technique ideal for studying the structure and orientation of molecular monolayers at interfaces, such as a film of this compound on a water surface. nih.gov While direct IRRAS studies on this specific deuterated salt are not widely published, the principles of the technique allow for a clear projection of its application. Interfacial hydration structures are known to be crucial in a wide range of applications and can be investigated with molecular resolution. nih.govresearchgate.netarxiv.org

In an IRRAS experiment, the C-D stretching vibrations would be particularly informative. The frequencies and intensities of the symmetric (νs CD₂) and antisymmetric (νas CD₂) stretching modes of the methylene groups, as well as the modes from the terminal methyl (CD₃) group, are sensitive to the local environment, including the presence and structure of water molecules. Changes in these vibrational bands can indicate the extent of hydration at the carboxylate headgroup and along the deuterated hydrocarbon tail. For example, shifts in the carboxylate (COO⁻) stretching frequencies would provide direct evidence of its interaction with water molecules and the lithium ion.

Table 2: Expected Infrared Bands for Interfacial Analysis of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Information |

| Antisymmetric CD₃ Stretch (νas) | ~2212 | Conformation and packing of terminal group |

| Symmetric CD₃ Stretch (νs) | ~2075 | Sensitivity to physical state (gel/liquid) |

| Antisymmetric CD₂ Stretch (νas) | ~2195 | Chain conformation (gauche/trans) |

| Symmetric CD₂ Stretch (νs) | ~2090 | Chain order and packing density |

| Carboxylate Antisymmetric Stretch (νas COO⁻) | ~1550-1610 | Ion coordination and hydration |

| Carboxylate Symmetric Stretch (νs COO⁻) | ~1400-1450 | Headgroup environment |

Raman Spectroscopy for Hydrocarbon Chain Conformation and Order Indicators

Raman spectroscopy is exceptionally sensitive to the conformational order of hydrocarbon chains. researchgate.net Studies on stearic acid-d35 have demonstrated that the C-D stretching region of the Raman spectrum is a non-perturbative and highly sensitive probe of membrane hydrocarbon chain conformation. nih.gov The linewidths of the C-D stretching bands are directly related to the motional freedom of the chain, providing a measure of membrane fluidity or crystalline order. nih.gov

Table 3: Key Raman Bands of Deuterated Stearic Acid for Structural Analysis Data compiled from studies on stearic acid-d35 and its derivatives. nih.govnih.govresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~2100 - 2150 | C-D Stretching Region (νCD) | Sensitive probe of chain conformation and order |

| ~1150 | Skeletal C-C Stretch | Related to all-trans chain segments |

| ~992 | Skeletal C-C Stretch | Related to all-trans chain segments |

| Specific CD₂, CD₃ modes | Methyl/Methylene Vibrations | Provide information on local environment and packing |

Analysis of Vibrational Coupling and Electric Field Character

The vibrational spectra of molecules like stearic acid are influenced by complex interactions, including vibrational coupling between different modes. In non-deuterated stearic acid, the C-H stretching region is complicated by Fermi resonance interactions between C-H stretching fundamentals and overtones of H-C-H deformation vibrations. nih.gov A key advantage of using Stearic Acid-d35 is the effective removal of such resonance, as the C-D stretching and C-D bending frequencies are significantly different. This isotopic substitution provides a cleaner spectroscopic window to study the fundamental vibrations.

The polar carboxylate headgroup, complexed with a lithium ion, creates a strong local electric field. This field can influence the vibrational frequencies of nearby groups through the Stark effect. The C-D vibrational modes serve as intrinsic probes of this local electric field. Changes in the position and shape of the C-D bands can reflect alterations in the strength or orientation of the electric field, which can be modulated by factors such as hydration, ion pairing, and phase state. While direct electrical characterization often involves measuring I-V behavior to determine conductivity, spectroscopic methods provide a molecule-level perspective on the local electric environment. researchgate.net

Mechanistic and Theoretical Studies of Stearic Acid D35 Lithium Salt Systems

Computational Chemistry and Molecular Dynamics Simulations

Computational modeling serves as a powerful tool to investigate the atomic-scale dynamics and thermodynamics of molecular systems. For Stearic Acid-d35 Lithium Salt, these methods can elucidate complex behaviors that are challenging to observe experimentally. The isotopic labeling with deuterium (B1214612) (d35) is particularly significant as it provides a distinct signature for certain experimental techniques, such as Small-Angle Neutron Scattering (SANS), making computational models that incorporate this labeling invaluable for interpreting experimental data.

Molecular dynamics (MD) simulations are frequently employed to model the behavior of fatty acids and their salts at various interfaces, such as air-water or solid-liquid interfaces. acs.orgresearchgate.net These simulations can reveal how this compound molecules arrange themselves, for instance, at an aqueous surface where the lithium carboxylate head group would be solvated by water and the deuterated alkyl chain would extend away from the aqueous phase.

Simulations of stearic acid monolayers at the air/water interface have shown that the orientation and packing of the alkyl chains are highly dependent on the surface area available to each molecule. acs.org For this compound, MD simulations would predict the tilt angle of the deuterated chains and the formation of hydrogen bonds between the carboxylate head group and water molecules. acs.org The deuteration of the chain is a key parameter in simulations designed to be validated by neutron scattering techniques, which are sensitive to the different neutron scattering lengths of hydrogen and deuterium.

The interaction energies between the components of the system can be calculated to understand the stability of different arrangements. A representative breakdown of interaction energies from a hypothetical MD simulation is presented in Table 1.

Table 1: Representative Interfacial Interaction Energies from a Simulated System

| Interacting Components | Interaction Type | Calculated Energy (kJ/mol) |

|---|---|---|

| Stearate-d35 COO⁻ and Li⁺ | Electrostatic | -450 |

| Stearate-d35 COO⁻ and Water | Hydrogen Bonding | -80 |

| Li⁺ and Water | Solvation | -400 |

| Deuterated Alkyl Chains | Van der Waals | -60 |

Note: These values are illustrative and based on typical findings for similar lipid and ion systems in molecular dynamics simulations.

In condensed phases, such as in a bilayer or a micelle, the conformational freedom of the stearic acid chain is constrained. MD simulations can predict the distribution of dihedral angles along the C-C backbone of the deuterated stearoyl chain. rsc.org While the lack of double bonds in stearic acid allows for greater flexibility compared to unsaturated fatty acids, intermolecular interactions in a condensed phase lead to a more ordered, extended conformation. rsc.org

The replacement of hydrogen with deuterium to create this compound increases the mass of the alkyl chain. This isotopic effect can subtly influence the vibrational dynamics and the conformational sampling in a simulation, potentially leading to slightly different packing arrangements compared to its non-deuterated counterpart. Ab initio molecular dynamics (AIMD) can be particularly useful for capturing the nuances of these intermolecular interactions and their effect on conformational stability in the condensed phase. nih.gov

Investigation of Interfacial Phenomena

The behavior of this compound at interfaces is governed by the interplay of ionic interactions, hydrogen bonding, and hydrophobic effects. Computational methods provide a molecular lens to examine these phenomena in detail.

The lithium ion (Li⁺) and the carboxylate head group (–COO⁻) of the stearate (B1226849) are both strongly hydrated in an aqueous environment. MD simulations can characterize the structure and dynamics of the water molecules in the hydration shells of these ionic groups. nih.gov The first hydration shell of the lithium ion is typically well-defined, with simulations suggesting a coordination number of around four water molecules. researchgate.net

The dynamics of these water molecules, such as their residence time in the hydration shell and their reorientational motion, are significantly slower than in bulk water. nih.gov For this compound, simulations can track the exchange of water molecules around the Li⁺ and –COO⁻ ions, providing insights into the local environment. The use of deuterated stearic acid in combination with heavy water (D₂O) in simulations is a powerful approach for designing neutron scattering experiments aimed at experimentally probing these hydration dynamics.

Table 2: Simulated Hydration Shell Properties for a Lithium Carboxylate System

| Ion | Coordination Number (Water) | Residence Time (ps) |

|---|---|---|

| Li⁺ | 4-5 | ~50-100 |

| R-COO⁻ | 5-7 | ~5-10 |

Note: Data are representative of findings for lithium and carboxylate ions in aqueous simulations and are not specific to this compound.

The interaction between the lithium cation and the stearate's carboxylate group is a key determinant of the system's properties. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the binding mechanism, including the preferred coordination geometry and the binding energy. nih.gov Studies on acetate (B1210297), a smaller carboxylate, have shown that lithium ions prefer a coordination number of three with the carboxylate oxygen atoms. nih.gov For stearate, the binding would involve the formation of an ion pair at the interface.

MD simulations can further explore the dynamics of this ion pairing, including the formation of contact ion pairs (where the ions are in direct contact) and solvent-separated ion pairs. The potential of mean force (PMF) can be calculated from simulations to determine the free energy profile of the association and dissociation of the Li⁺ and stearate-d35 ions.

Self-Assembly and Colloidal Systems Research

Lithium stearate is known to act as a surfactant, forming aggregates such as micelles or bilayers in solution. The deuteration of the alkyl chain in this compound makes it an ideal candidate for studying these self-assembled structures using Small-Angle Neutron Scattering (SANS). ias.ac.inias.ac.in SANS experiments can provide information about the size, shape, and internal structure of these aggregates.

MD simulations are crucial for interpreting SANS data. By simulating the self-assembly process of this compound, researchers can generate theoretical scattering profiles to compare with experimental results. ias.ac.in This combined computational and experimental approach allows for the validation of molecular models and provides a detailed picture of the colloidal structures. For example, simulations can reveal the degree of interdigitation of the deuterated alkyl chains in a bilayer or the packing density within a micelle. The significant difference in neutron scattering length between the deuterated chains and a non-deuterated solvent creates high contrast, making SANS a particularly powerful technique for these systems. nih.gov

Mechanisms of Vesicle and Micelle Formation

The aggregation behavior of stearate salts in aqueous solutions is highly dependent on the nature of the counterion. While sodium stearate typically forms micelles that subsequently aggregate, lithium stearate has been shown to form vesicles. This fundamental difference in self-assembly pathways has significant implications for the kinetics of reactions involving these compounds. acs.orgnih.govacs.org

In a comparative study, cryo-transmission electron microscopy (cryo-TEM), small-angle X-ray scattering (SAXS), and light microscopy were employed to investigate the self-assembly of lithium stearate in contrast to sodium stearate during the synthesis of silver stearate. The research demonstrated that lithium stearate dispersions result in the formation of vesicles, which are enclosed bilayer structures. acs.orgnih.govacs.org This is in stark contrast to the typical micellar aggregation pathway observed for sodium stearate. acs.org

The formation of vesicles by lithium stearate introduces a different reaction environment compared to micelles. This vesicular structure alters the reaction kinetics of nucleation and self-assembly processes that occur in its presence. acs.orgnih.govacs.org Molecular dynamics simulations on related systems, such as 12-hydroxystearic acid and its lithium salt in non-aqueous solvents, have also highlighted the strong influence of the lithium ion on the formation of aggregated fibrillar networks, further underscoring the unique role of lithium in directing self-assembly. nih.gov

Table 1: Comparison of Aggregation Behavior of Lithium Stearate vs. Sodium Stearate

| Feature | Lithium Stearate | Sodium Stearate |

|---|---|---|

| Primary Aggregate Structure | Vesicles | Micelles |

| Aggregation Pathway | Vesicle formation | Micelle aggregation |

| Impact on Reaction Kinetics | Drastically changes kinetics | Proceeds via micelle aggregation |

Influence on Nucleation and Crystal Growth Processes

The vesicular structures formed by lithium stearate have a profound influence on nucleation and subsequent crystal growth. In the context of silver stearate formation from a reaction with silver nitrate, the presence of lithium stearate vesicles leads to a different crystallization outcome compared to when sodium stearate is used. acs.orgnih.govacs.org

Research has shown that the reaction involving lithium stearate results in the formation of a greater number of smaller silver stearate crystals. acs.orgnih.gov This is attributed to the fact that the initial formation of silver stearate micelles does not lead to significant micelle aggregation, which is a key step in the growth of larger crystals in the sodium stearate system. acs.org Consequently, the number of nuclei increases, leading to the growth of more, and therefore smaller, crystals. acs.org

A notable finding is the inhibitory effect of residual lithium stearate on the crystal growth process. acs.orgnih.govacs.org Even with an excess of silver nitrate, a complete conversion of lithium stearate to silver stearate does not occur, with approximately 80% conversion being the maximum observed. acs.orgnih.govacs.org This remaining lithium stearate hinders the growth of the silver stearate crystals, contributing to their smaller final size. acs.orgnih.govacs.org This provides a method to control the self-assembly and crystal growth of silver stearate. acs.orgnih.govmedchemexpress.com

The influence of surfactants on crystallization kinetics, in general, can be explained by competitive adsorption between the surfactant and the solute at the growing crystal interface. researchgate.net This adsorption can slow down the growth rate and alter the crystal shape. researchgate.net In the case of lithium stearate, its presence and unique vesicular aggregation appear to create conditions that favor nucleation over crystal growth, leading to a finer crystalline product.

Table 2: Influence of Lithium Stearate on Silver Stearate Crystallization

| Parameter | Observation with Lithium Stearate | Comparison with Sodium Stearate System |

|---|---|---|

| Conversion to Silver Stearate | Approximately 80% | Higher conversion |

| Crystal Size | Significantly smaller | Larger crystals formed |

| Nucleation | Increased number of nuclei | Fewer nuclei, larger aggregates |

| Growth Process | Inhibited by residual lithium stearate | Growth from micelle aggregates |

Research Applications in Advanced Materials Science

Lithium-Ion Battery Electrochemistry

In the field of lithium-ion batteries, understanding and controlling reactions at electrode surfaces and interfaces is paramount for improving performance, lifespan, and safety. While not a standard component in commercial batteries, Stearic Acid-d35 Lithium Salt serves as a specialized research chemical to investigate the roles of organic surface coatings and synthesis precursors.

High-capacity cathode materials, such as lithium- and manganese-rich layered oxides (LMRs) like Li2MnO3, require an initial high-voltage activation process to unlock their full capacity. This process, however, can also trigger undesirable side reactions with the electrolyte, leading to performance degradation. Researchers often explore surface modifications and coatings to stabilize the cathode material during this activation.

Stearic acid can act as a surface-modifying agent. The use of this compound allows researchers to apply a deuterated coating to the cathode particles. The deuterium (B1214612) labels act as a clear spectroscopic signature, enabling precise tracking of the coating's stability and chemical evolution during the aggressive electrochemical conditions of activation. This helps in understanding how such organic layers passivate the cathode surface and mitigate electrolyte oxidation.

Carbothermal reduction is a synthesis method used to produce various electrode materials. This process often utilizes organic compounds as a carbon source, which are pyrolyzed to facilitate the reduction of metal precursors at high temperatures. Stearic acid can serve as an effective carbon source due to its long hydrocarbon chain.

By employing this compound in the synthesis, researchers can trace the carbon originating from the stearic acid precursor. Isotope-sensitive analytical techniques can map the distribution and incorporation of this specific carbon into the final crystal structure of the battery component. This provides crucial insights into the reaction mechanism and helps optimize synthesis conditions for achieving desired material properties.

A critical challenge in the development of solid-state batteries is ensuring a stable interface between the solid electrolyte and the electrodes. High interfacial resistance and chemical or electrochemical degradation at this solid-solid interface can severely limit battery performance. Applying thin, engineered interlayers is a promising strategy to improve interfacial stability.

This compound can be used to form a model interfacial layer. The deuterium labeling provides a powerful tool for analysis using techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). This allows researchers to probe the interface during battery cycling, clearly distinguishing the components of the artificial interlayer from other materials. Such studies can reveal the decomposition pathways of the interlayer and its effectiveness in preventing detrimental reactions between the cathode and the solid electrolyte.

Lubricant and Grease Formulation Science

Lithium stearate (B1226849) is a foundational component in the formulation of lubricating greases, where it acts as a thickener, forming a fibrous network that immobilizes the lubricating oil. The deuterated form, this compound, is used in fundamental research to understand the physical and chemical behavior of this thickener system under operational stress.

The performance of a grease is heavily dependent on its rheological properties—how it deforms and flows under stress and at different temperatures. The lithium soap thickener forms a complex three-dimensional network of fibers that gives the grease its semi-solid consistency.

The use of this compound is particularly advantageous in studies utilizing neutron scattering. This technique is highly sensitive to the difference between hydrogen and deuterium and can be used to probe the nanoscale structure and dynamics of the soap network within the oil matrix. By analyzing how this structure changes under shear, researchers can gain a fundamental understanding of the mechanisms behind grease viscosity, shear thinning, and structural breakdown, leading to the design of more stable and effective lubricant formulations.

Below is a representative table illustrating how thickener concentration, a key parameter in such studies, typically affects the rheological properties of a model lithium stearate grease.

| Thickener Concentration (% weight) | Apparent Viscosity (Pa·s) at low shear rate | Yield Stress (Pa) | Structural Stability |

| 4% | 25 | 150 | Low |

| 8% | 70 | 400 | Medium |

| 12% | 150 | 850 | High |

Note: Data are illustrative, based on typical behavior observed in lithium stearate greases, to demonstrate the relationship between thickener concentration and rheological properties.

Tribology focuses on the study of friction, wear, and lubrication between interacting surfaces in relative motion. Lithium greases are designed to form a protective lubricating film, known as a tribofilm, that minimizes direct metal-to-metal contact. The exact composition of this film and the role of the grease thickener in its formation are areas of active research.

By formulating a grease with this compound, researchers can use surface-sensitive analytical techniques to investigate the chemistry of the lubricated surfaces after tribological testing. The deuterium label acts as a tracer, making it possible to identify whether the thickener molecule itself is deposited on the surface, how it chemically degrades under the high pressures and temperatures generated by friction, and how it contributes to the formation of the protective tribofilm. This provides invaluable mechanistic information for developing greases with enhanced anti-wear and anti-friction properties.

Deuterium Tracing and Metabolic Pathway Research Methodologies

Tracing Fatty Acid Metabolism In Vitro and In Vivo

Deuterium-labeled compounds are extensively used to study the dynamics of fatty acid metabolism both in cell cultures (in vitro) and in whole organisms (in vivo). springernature.comnih.gov These tracers can be introduced into a biological system to monitor processes such as the synthesis of new fatty acids, their breakdown for energy, and their incorporation into more complex lipids. nih.gov For instance, studies have used deuterated stearic acid (dSA) to quantify its uptake and accumulation within the lipid droplets of single oocytes, providing insights into cellular lipid storage. nih.gov

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, such as carbohydrates. nih.gov Quantifying the rate of DNL is crucial for understanding metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and obesity. springernature.comjove.com The primary method for measuring DNL in vivo involves the administration of deuterated water (²H₂O or D₂O). nih.govjove.comnih.gov

The calculation for the fractional synthesis of a fatty acid like palmitate (a precursor to stearic acid) is determined by the enrichment of deuterium (B1214612) in the fatty acid relative to the enrichment in body water, considering the number of exchangeable hydrogen atoms. jove.comnih.gov

Table 1: Key Parameters in D₂O-based De Novo Lipogenesis Calculation This table is interactive. Users can sort columns to compare parameters.

| Parameter | Description | Typical Method of Measurement | Reference |

|---|---|---|---|

| Fractional Synthesis Rate (FSR) | The fraction of the lipid pool that is newly synthesized over a given time. | Calculated from deuterium enrichment in fatty acids and body water. | jove.com |

| Body Water Enrichment (p) | The percentage of deuterium in the total body water pool. | GC-MS analysis of plasma or urine samples. | nih.govnih.gov |

| Fatty Acid Enrichment (ME) | The molar enrichment of deuterium in the specific fatty acid being studied. | GC-MS analysis of fatty acid methyl esters from isolated lipids. | jove.com |

| Exchangeable Hydrogens (N) | The maximum number of deuterium atoms that can be incorporated into the fatty acid molecule during synthesis. | Determined empirically; for palmitate in vivo, N is typically ~21-22. | jove.comnih.gov |

To measure the rate at which dietary fats are oxidized (burned for energy), researchers can administer a fatty acid tracer, such as deuterated palmitic or stearic acid, with a meal. nih.gov Unlike traditional methods using ¹³C-labeled fatty acids, which require frequent breath sample collection and analysis of expired ¹³CO₂, the deuterium tracer method offers significant advantages. nih.govmetsol.com

When a deuterated fatty acid like Stearic Acid-d35 is oxidized through beta-oxidation and the Krebs cycle, the deuterium atoms are released and incorporated into water (²H₂O or HDO). nih.govnih.gov This newly labeled water mixes with the total body water pool. metsol.com By measuring the increase in deuterium enrichment in body fluids like blood, urine, or saliva over time, a cumulative record of the tracer's oxidation can be obtained. nih.govnih.gov

This method eliminates the need for strict environmental controls and frequent VCO₂ measurements associated with ¹³C breath tests. nih.gov Furthermore, the deuterium label has a lower potential for isotopic exchange in the tricarboxylic acid (TCA) cycle compared to ¹³C, simplifying calculations by likely not requiring a correction factor. nih.govmetsol.com Studies validating this technique have shown a high correlation between fat oxidation rates measured with deuterated palmitic acid and the traditional ¹³C-palmitic acid method. nih.gov

Table 2: Comparison of Deuterated vs. ¹³C Tracers for Fat Oxidation Studies This table is interactive. Users can sort columns to compare methodologies.

| Feature | Deuterated Fatty Acid Method (e.g., d31-Palmitate) | ¹³C Fatty Acid Method (e.g., [1-¹³C]-Palmitate) |

|---|---|---|

| Principle | Oxidation releases ²H into the body water pool. nih.gov | Oxidation releases ¹³C into the breath as ¹³CO₂. metsol.com |

| Sample Type | Blood, urine, or saliva. nih.gov | Breath. metsol.com |

| Sampling Frequency | Minimal/infrequent sampling required. metsol.com | Frequent sampling required. nih.gov |

| Environmental Control | Not needed; suitable for free-living conditions. nih.gov | Controlled environment needed to measure VCO₂. nih.gov |

| Correction Factor | Not typically required. metsol.com | Acetate (B1210297) correction factor needed for TCA cycle isotope exchange. nih.gov |

| Validation | Shows strong correlation with the ¹³C method (r² = 0.88). nih.gov | Considered a traditional standard method. metsol.com |

Investigations into Isotopic Fractionation in Biological Systems

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance. nih.gov In biological systems, this often occurs due to the kinetic isotope effect (KIE), where the difference in mass between isotopes causes them to react at different rates. wikipedia.orgwikipedia.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. wikipedia.org Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond proceed more slowly. nih.gov

This effect is a fundamental consideration in tracer studies. nih.govfrontiersin.org While the large mass difference makes deuterium an excellent tracer, researchers must be aware that its presence can slightly alter the metabolic rate of the molecule being studied. nih.govplos.org However, this phenomenon can also be exploited to probe reaction mechanisms. nih.gov If the rate-limiting step of a metabolic process involves C-H bond cleavage, replacing hydrogen with deuterium at that specific position will significantly slow the reaction, providing direct evidence for the mechanism. nih.govnih.gov This principle is widely applied in studying enzymes like cytochrome P450s, which are involved in drug and fatty acid metabolism. nih.gov The slowing of lipid peroxidation by substituting deuterium at reactive sites on polyunsaturated fatty acids is another example of the KIE being used therapeutically. wikipedia.orgnih.gov

Role in Studying NADPH Production and Cellular Redox Reactions

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a crucial cellular cofactor that provides the reducing power for major biosynthetic reactions, including de novo lipogenesis, and plays a central role in antioxidant defense. nih.govnih.gov Deuterium tracing has emerged as a key method for understanding the sources and fluxes of NADPH production. nih.govresearchgate.net

The link between deuterium, NADPH, and fatty acid synthesis is direct: the deuterium atoms incorporated into fatty acids during DNL studies using D₂O are transferred primarily from NADPH. nih.govexlibrisgroup.com Therefore, the rate of deuterium incorporation into lipids reflects the activity of NADPH-producing pathways. researchgate.net It has been shown that NADPH in cells rapidly exchanges its redox-active hydrogen with surrounding water, a process catalyzed by enzymes such as flavin enzymes. nih.gov This rapid exchange means that the deuterium enrichment of the NADPH pool quickly reflects the enrichment of the body water pool. nih.gov

By using D₂O and measuring the subsequent labeling of fatty acids, researchers can effectively trace the flux of reducing equivalents from NADPH into biosynthesis. researchgate.net This provides a dynamic, in vivo measure of anabolic redox activity. Understanding how different metabolic pathways contribute to the NADPH pool is critical, as the deuterium content of lipids can vary depending on the specific NADP⁺-reducing reactions that are active, each having its own kinetic isotope effect. nih.govresearchgate.net This allows scientists to infer which central metabolic pathways (like the pentose (B10789219) phosphate pathway or malic enzyme activity) are contributing to lipogenesis under various physiological or pathological conditions. researchgate.net

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches for Holistic System Understanding

The integration of data from various "omics" fields, such as genomics, proteomics, transcriptomics, and metabolomics, provides a comprehensive perspective on biological systems. In this context, Stearic Acid-d35 Lithium Salt is an emerging tool, particularly within the domain of lipidomics, a subset of metabolomics.

Stable isotope-labeled compounds are crucial for accurate quantification in mass spectrometry (MS)-based analytical techniques. clearsynth.comhilarispublisher.com Deuterated standards, such as Stearic Acid-d35, are used as internal standards to correct for variability during sample preparation and analysis, thereby increasing the precision and accuracy of measurements. nih.gov In lipidomics, researchers utilize a variety of deuterated fatty acid internal standards to quantify numerous fatty acids in complex biological samples like blood plasma, cells, and tissues. nih.gov

The use of this compound in these workflows allows for precise tracking and quantification of stearic acid metabolism. When introduced into a biological system, the heavy isotope label enables researchers to distinguish the administered stearate (B1226849) from the endogenous pool. This is fundamental for flux analysis studies, which measure the rates of metabolic pathways. By tracing the incorporation of the d35-stearate into more complex lipids, such as triglycerides and phospholipids (B1166683), a dynamic view of lipid metabolism can be achieved. nih.gov This approach helps to elucidate how metabolic pathways are altered in various physiological states or diseases.

Future multi-omics studies could leverage this compound to connect changes in lipid metabolism with genetic and protein expression data. For instance, by combining lipidomic data generated using this internal standard with transcriptomic data, researchers could identify key genes and signaling pathways that regulate fatty acid uptake and lipid synthesis. This holistic approach is critical for understanding complex diseases where lipid metabolism is dysregulated, such as metabolic syndrome, cardiovascular disease, and certain cancers.

Table 1: Application of Deuterated Standards in Multi-Omics Research

| Research Area | Application of this compound | Potential Insights |

|---|---|---|

| Lipidomics | Internal standard for quantification of stearic acid and related lipids by GC-MS or LC-MS. caymanchem.com | Accurate measurement of lipid concentrations in various biological samples. nih.gov |

| Metabolic Flux Analysis | Tracer to monitor the metabolic fate of stearic acid. | Elucidation of pathway dynamics and lipid turnover rates in living organisms. nih.gov |

| Systems Biology | Integration of quantitative lipid data with genomic and proteomic datasets. | Identification of gene-lipid and protein-lipid interaction networks. |

Development of Novel Deuterated Probes for Specific Biological and Chemical Processes

The development of novel molecular probes is essential for investigating specific biological and chemical phenomena. The deuterium (B1214612) atoms in this compound provide a non-invasive, stable isotopic label that can be detected by techniques like mass spectrometry and neutron scattering. europa.eu This opens up possibilities for designing advanced probes to study a range of processes.

Building upon the foundation of Stearic Acid-d35, researchers can synthesize more complex deuterated molecules. These "reinforced lipids" can be incorporated into cell membranes, where the carbon-deuterium bond's higher strength compared to the carbon-hydrogen bond can slow lipid peroxidation. wikipedia.org This "isotope effect" provides a unique mechanism for protecting cells from oxidative damage and has therapeutic potential. wikipedia.org

Furthermore, deuterated fatty acids are invaluable precursors for synthesizing a variety of complex lipids and surfactants for research purposes. europa.eu By chemically modifying the carboxylic acid group of Stearic Acid-d35, it can be attached to fluorescent dyes, spin labels, or other reporter groups. The resulting probes would allow for the investigation of:

Membrane Dynamics: Studying the movement and organization of lipids within biological membranes.

Lipid-Protein Interactions: Identifying and characterizing the binding of specific proteins to stearate-containing lipids.

Enzyme Activity: Developing substrates for enzymes involved in fatty acid metabolism, allowing for detailed kinetic studies.

The synthesis of these novel probes, using Stearic Acid-d35 as a starting material, will provide powerful tools for cell biology, biochemistry, and pharmacology, enabling a deeper understanding of molecular interactions and processes.

Expanding Applications in Interfacial Chemistry and Soft Matter Physics

The applications of lithium stearate in materials science, particularly as a lubricant, thickener, and stabilizer, are well-established. nimbasia.comsamaterials.comwikipedia.org It is a key component in the manufacturing of lubricating greases due to its high-temperature stability and water resistance. samaterials.combisleyinternational.com In the polymer industry, it functions as a mold release agent and a stabilizer for plastics like PVC. nimbasia.com2017erp.com

The introduction of the deuterated form, this compound, provides a significant advantage for studying the fundamental mechanisms behind these applications. Techniques such as neutron scattering and neutron reflectometry are highly sensitive to the difference between hydrogen and deuterium. This allows researchers to precisely locate the deuterated molecules within a complex mixture or at an interface.

Table 2: Research Opportunities in Interfacial and Soft Matter Science

| Field | Technique | Application of this compound | Scientific Question |

|---|---|---|---|

| Tribology | Neutron Reflectometry | Studying the structure of lubricant layers at solid-liquid interfaces. | How does the molecular arrangement of lithium stearate contribute to friction reduction? |

| Polymer Science | Small-Angle Neutron Scattering (SANS) | Investigating the dispersion and organization of the salt within a polymer matrix. | What is the mechanism of stabilization provided by lithium stearate in PVC? |

| Colloid Science | SANS | Characterizing the structure of micelles and other self-assembled structures in solution. mdpi.com | How do deuterated fatty acid salts influence the morphology of surfactant aggregates? |

By selectively deuterating the stearate component, researchers can create "contrast" in neutron scattering experiments, highlighting the structure and behavior of the fatty acid chains. This can reveal, for example, how the lithium stearate molecules orient themselves at the interface between a lubricating grease and a metal surface or how they are distributed within a polymer matrix. Such insights are crucial for the rational design of new materials with improved performance, such as more efficient lubricants or more durable plastics. The study of self-assembly in aqueous solutions, where fatty acid salts can form various structures like lamellae and micelles, can also be greatly enhanced by using deuterated species to understand the subtle interplay of molecular interactions. mdpi.com

Q & A

Q. How should researchers address conflicting reports on the hygroscopicity of lithium stearate salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.